molecular formula C4H4O2S B3050572 Thiophene, 1,1-dioxide CAS No. 27092-46-2

Thiophene, 1,1-dioxide

Cat. No.: B3050572
CAS No.: 27092-46-2
M. Wt: 116.14 g/mol
InChI Key: UMHFSEWKWORSLP-UHFFFAOYSA-N
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Description

Thiophene, 1,1-dioxide, also known as thiophene S,S-dioxide, is a non-aromatic heterocyclic compound. It is derived from thiophene, a five-membered ring containing one sulfur atom. The oxidation of thiophene leads to the formation of this compound, which possesses unique chemical properties due to the presence of two oxygen atoms bonded to the sulfur atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene, 1,1-dioxide is most commonly prepared by the oxidation of thiophenes. One of the primary methods involves the use of dimethyldioxirane as an oxidizing agent at low temperatures (around -20°C). The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by removing the solvent and volatile materials at temperatures below -40°C .

Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of thiophene using more scalable oxidizing agents like hydrogen peroxide or peracids. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Thiophene, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Dimethyldioxirane, hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

    Cycloaddition: Cyclopentadiene, other dienes.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene, partially reduced thiophene.

    Substitution: Halogenated or alkylated thiophene derivatives.

    Cycloaddition: Cycloadducts with various dienes.

Mechanism of Action

The mechanism of action of thiophene, 1,1-dioxide involves its ability to act as an electron-acceptor due to the presence of the sulfone group. This property allows it to participate in various chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Thiophene, 1,1-dioxide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

thiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2S/c5-7(6)3-1-2-4-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHFSEWKWORSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS(=O)(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181556
Record name Thiophene, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27092-46-2
Record name Thiophene, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27092-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027092462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophene, 1,1-dioxide
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Thiophene, 1,1-dioxide
Reactant of Route 3
Thiophene, 1,1-dioxide
Reactant of Route 4
Thiophene, 1,1-dioxide
Reactant of Route 5
Thiophene, 1,1-dioxide

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